molecular formula C18H16FN3O B11447670 3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11447670
M. Wt: 309.3 g/mol
InChI Key: FZVAPLWWYCCZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . This compound, with its unique structure, has garnered interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation typically involves:

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes.

    Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects, particularly in the development of antitumor agents.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential therapeutic applications it offers.

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C18H16FN3O/c1-10-7-15-14(16(23)8-10)9-20-18-17(11(2)21-22(15)18)12-3-5-13(19)6-4-12/h3-6,9-10H,7-8H2,1-2H3

InChI Key

FZVAPLWWYCCZCR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.